molecular formula C9H10O2S B13323551 1-(5-Methylthiophen-3-yl)butane-1,3-dione

1-(5-Methylthiophen-3-yl)butane-1,3-dione

Cat. No.: B13323551
M. Wt: 182.24 g/mol
InChI Key: LCQIKSVVTCLQKJ-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-3-yl)butane-1,3-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylthiophen-3-yl)butane-1,3-dione typically involves the reaction of 5-methylthiophene-3-carboxylic acid with butane-1,3-dione under specific reaction conditions. The process may include steps such as esterification, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophen-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

1-(5-Methylthiophen-3-yl)butane-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor functions, and signal transduction pathways. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The detailed molecular mechanisms are subject to ongoing research and may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methylthiophen-2-yl)butane-1,3-dione
  • 1-(5-Chlorothiophen-3-yl)butane-1,3-dione
  • 1-(5-Methylthiophen-3-yl)pentane-1,3-dione

Uniqueness

1-(5-Methylthiophen-3-yl)butane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. The presence of the methyl group at the 5-position of the thiophene ring can influence the compound’s stability, solubility, and overall performance in various applications.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-(5-methylthiophen-3-yl)butane-1,3-dione

InChI

InChI=1S/C9H10O2S/c1-6(10)3-9(11)8-4-7(2)12-5-8/h4-5H,3H2,1-2H3

InChI Key

LCQIKSVVTCLQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(=O)CC(=O)C

Origin of Product

United States

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